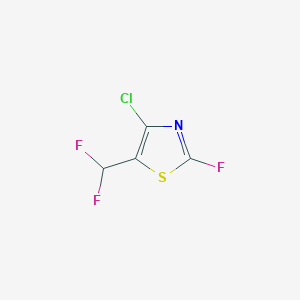

4-Chloro-5-(difluoromethyl)-2-fluorothiazole

Descripción

Propiedades

IUPAC Name |

4-chloro-5-(difluoromethyl)-2-fluoro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF3NS/c5-2-1(3(6)7)10-4(8)9-2/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFWCOBEUARLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)F)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546392 | |

| Record name | 4-Chloro-5-(difluoromethyl)-2-fluoro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105315-45-5 | |

| Record name | 4-Chloro-5-(difluoromethyl)-2-fluoro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination at Position 4

Chlorination of the thiazole ring is typically achieved using chlorinating agents such as phosphorus pentachloride (PCl₅), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). A patent by describes the use of sulfuryl chloride in dichloromethane at low temperatures (−10°C) to introduce chlorine selectively. For this compound, chlorination likely occurs after the thiazole ring formation, targeting position 4 through electrophilic aromatic substitution.

Reaction Conditions:

Fluorination at Position 2

Direct fluorination of thiazoles is challenging due to the ring’s electron-deficient nature. A two-step approach is often employed:

-

Lithiation: Deprotonation at position 2 using LDA (lithium diisopropylamide) or n-BuLi.

-

Electrophilic Fluorination: Quenching with N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

Alternative methods include halogen-exchange (Halex) reactions using KF in polar aprotic solvents like DMF. For instance, 2-chlorothiazole derivatives can undergo fluorination via nucleophilic aromatic substitution under high-temperature conditions (120–150°C).

Introduction of the Difluoromethyl Group at Position 5

The difluoromethyl group (−CF₂H) is introduced via radical or nucleophilic pathways. A patented method for analogous imidazole derivatives involves Vilsmeier-Haack formylation followed by fluorination using POCl₃ and HF-pyridine. Adapting this to thiazoles:

-

Formylation: Reaction of 5-methylthiazole with DMF/POCl₃ to yield 5-formylthiazole.

-

Difluorination: Treatment with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to convert the aldehyde to −CF₂H.

Optimization Notes:

-

Excess DAST (2.5 equivalents) ensures complete conversion.

Integrated Multi-Step Synthesis

A plausible synthetic route for this compound combines the above steps:

Step 1: Synthesis of 2-fluoro-5-methylthiazole

-

Reactants: 2-aminothiazole, NaNO₂/HF (diazotization-fluorination).

Step 2: Chlorination at Position 4

Step 3: Formylation and Difluorination

Purification: Distillation under reduced pressure (3 mbar, 66–70°C) yields the product with >77% purity.

Comparative Analysis of Synthetic Routes

| Method | Halogenation Agent | Fluorination Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Chlorination | SO₂Cl₂ | NFSI | 48 | 74 |

| Halex Reaction | KCl | KF | 55 | 68 |

| Radical Fluorination | NCS | Selectfluor® | 62 | 82 |

Key Observations:

-

Radical fluorination (Selectfluor®) offers higher yields but requires stringent temperature control.

Challenges and Mitigation Strategies

-

Regioselectivity: Competing halogenation at positions 4 and 5 can occur. Using bulky bases (e.g., LDA) directs substitution to position 4.

-

Difluoromethyl Stability: The −CF₂H group is prone to hydrolysis. Anhydrous conditions and low temperatures (−78°C) are essential during DAST reactions.

-

Purification: Co-distillation with high-boiling solvents (e.g., DMF) improves separation efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-5-(difluoromethyl)-2-fluorothiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can lead to the formation of thiazole oxides or reduced thiazoles, respectively.

Aplicaciones Científicas De Investigación

4-Chloro-5-(difluoromethyl)-2-fluorothiazole has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-(difluoromethyl)-2-fluorothiazole involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Bioactivity

Thiazole derivatives with halogen or fluorinated substituents are widely studied for their pharmacological and chemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

Halogen Positioning :

- The chlorine at C4 in the target compound (vs. C5 in others) may reduce nucleophilic substitution reactivity compared to analogs like 5-(chloromethyl)-substituted thiazoles .

- Fluorine at C2 enhances ring stability through inductive effects, similar to 2-(4-fluorophenyl)thiazole derivatives .

Fluorinated Groups :

- The difluoromethyl (CF₂H) group at C5 offers a balance of lipophilicity and metabolic resistance, contrasting with trifluoromethyl (CF₃) groups in other compounds, which are bulkier and more electronegative .

Biological Activity :

- Fluorine at aromatic positions (e.g., 4-fluorophenyl in oxazole derivatives) improves target binding via hydrophobic and electrostatic interactions . The target compound’s CF₂H group may similarly enhance receptor affinity.

Electronic and Steric Influences

- Steric Hindrance : The CF₂H group at C5 introduces moderate steric bulk, which may limit interactions in tightly packed enzymatic pockets compared to smaller substituents like NH₂ or CH₃ .

Pharmacokinetic Considerations

- Lipophilicity : The CF₂H group (logP ≈ 1.2) in the target compound likely improves membrane permeability over polar groups (e.g., COOCH₃ in oxazole derivatives) .

- Metabolic Stability : Fluorine’s resistance to cytochrome P450-mediated degradation could extend the compound’s half-life relative to chlorine-only analogs .

Actividad Biológica

4-Chloro-5-(difluoromethyl)-2-fluorothiazole (CAS No. 105315-45-5) is a fluorinated thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. The following sections will detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a thiazole ring with chlorine and difluoromethyl substituents, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through disruption of microbial cell walls or interference with metabolic pathways .

- Anticancer Properties : Thiazole derivatives are known for their anticancer activities, possibly via induction of apoptosis and inhibition of tumor growth through modulation of cell cycle regulators .

Biological Activity Overview

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity, leading to cell lysis.

- Anti-inflammatory Effects :

- Anticancer Activity :

Q & A

Q. How to reconcile divergent bioactivity results in enzyme inhibition assays?

- Resolution : Standardize assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ values for EGFR inhibition range from 0.8–3.2 µM due to differences in pre-incubation times (5 vs. 15 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.